molecular formula C10H9BrN2O2 B124767 Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate CAS No. 143982-54-1

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B124767
CAS No.: 143982-54-1
M. Wt: 269.09 g/mol
InChI Key: MPILHKPXTMEIMG-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 3 and an ethyl ester group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing carbohydrazide and hydrazone derivatives with cytotoxic and antiproliferative activities .

Synthesis: The compound is typically synthesized via cyclization of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) in refluxing ethanol, followed by hydrazine hydrate treatment to yield carbohydrazide intermediates .

Applications: Derivatives of this compound exhibit promising biological activities, including cytotoxicity against cancer cell lines (e.g., lung and pancreatic cancers) , highlighting its importance in drug discovery.

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPILHKPXTMEIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569155
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143982-54-1
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine group in 2-aminopyridine on the carbonyl carbon of ethyl bromopyruvate, followed by cyclization to form the bicyclic structure. Key parameters include:

  • Base : Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is used to deprotonate intermediates and drive the reaction forward.

  • Solvent : Ethanol or methanol facilitates solubility and reflux conditions.

  • Temperature and Time : Reflux at 55–80°C for 5–20 hours ensures complete conversion.

For example, a protocol adapted from involves:

  • Combining 2-aminopyridine (300 mmol), ethyl bromopyruvate (360 mmol), and NaHCO₃ (360 mmol) in ethanol.

  • Refluxing at 55°C for 5 hours.

  • Extracting with ethyl acetate, drying with anhydrous Na₂SO₄, and recrystallizing from n-hexane/ethyl acetate.

This method yields 72% of the target compound with a melting point of 76.5–78.0°C.

Impact of Base and Solvent

Variations in base and solvent significantly affect yield (Table 1):

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHCO₃Ethanol55572.0
Na₂CO₃Ethanol551067.8
NaOHMethanol551235.2
TriethylamineWater552053.4

Table 1: Yield variation with bases and solvents in cyclocondensation.

Sodium bicarbonate in ethanol maximizes yield due to its mild basicity and compatibility with the solvent. Stronger bases like NaOH may promote side reactions, reducing efficiency.

Post-Cyclization Bromination

An alternative route involves brominating pre-formed imidazo[1,2-a]pyridine-2-carboxylate. This method is advantageous when the starting material lacks bromine or requires late-stage functionalization.

Bromination Strategies

  • Electrophilic Bromination : N-Bromosuccinimide (NBS) in acetonitrile or dichloromethane (DCM) introduces bromine at position 3.

  • Radical Bromination : AIBN-initiated bromination under UV light ensures regioselectivity.

A representative procedure includes:

  • Dissolving imidazo[1,2-a]pyridine-2-carboxylate (1 eq) in DCM.

  • Adding NBS (1.2 eq) and stirring at 25°C for 12 hours.

  • Purifying via column chromatography (hexane/ethyl acetate).

Yields range from 60–75% , contingent on reaction monitoring and purification.

Regioselectivity and Characterization

Regioselectivity is confirmed via ¹H NMR and X-ray crystallography . In this compound, the bromine atom occupies position 3 due to electron density distribution in the imidazole ring.

Comparative Analysis of Synthetic Routes

ParameterCyclocondensationPost-Cyclization Bromination
Steps12
Overall Yield (%)35–7260–75
Purity (%)>95>90
CostModerateHigh
ScalabilityIndustrialLaboratory

Table 2: Comparison of synthetic methods.

Cyclocondensation is preferred for industrial scalability, while post-cyclization bromination offers flexibility in late-stage modifications.

Optimization Strategies

Solvent Systems

Mixed solvents like ethyl acetate/n-hexane (1:1) improve recrystallization efficiency, enhancing purity to >99%.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates bromination kinetics.

  • Microwave Assistance : Reduces reaction time from 20 hours to 2 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is being explored as a lead compound for new drug formulations. Its structural features allow for modifications that can enhance biological activity against various diseases. Notably, derivatives of imidazo[1,2-a]pyridine have shown promise as potential anticancer agents.

Case Study: Anticancer Activity

Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231). For instance, a derivative exhibited an IC50 of 1.6 μM against MCF7 cells, indicating potent anticancer activity .

Biological Research

The compound is also utilized in biological research to explore its mechanisms of action and therapeutic potential. It has been investigated for its antiparasitic and anti-inflammatory properties.

Case Study: Antiparasitic Activity

In a study focused on trichomoniasis and amoebiasis, several imidazo[1,2-a]pyridine derivatives were tested against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. The results indicated that these compounds could serve as new candidates for treating these infections .

Chemical Research

In organic chemistry, this compound acts as a versatile building block in the synthesis of complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials.

Material Science

The compound is being explored for applications in material science due to its electronic properties. It can be incorporated into advanced materials for sensors and organic electronics.

Agrochemicals

There is ongoing research into the potential use of this compound in developing agrochemicals such as pesticides or herbicides. Its biological activity could contribute to more effective agricultural practices.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-chloroimidazo[1,2-A]pyridine-2-carboxylateChlorine instead of brominePotentially different reactivity patterns
Mthis compoundMethyl group instead of ethylVariations in solubility and biological activity
Ethyl 4-bromoimidazo[1,2-A]pyridine-2-carboxylateBromine at a different positionDifferent pharmacological profiles

Mechanism of Action

The mechanism of action of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate with structurally related analogues, emphasizing substituent positions, halogen types, and applications:

Compound Name Substituent Position Halogen Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound 3 Br C₁₀H₉BrN₂O₂ 269.10 Intermediate for cytotoxic carbohydrazides; Suzuki cross-coupling precursor
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6 Br C₁₀H₉BrN₂O₂ 269.10 Computational studies on electronic properties; potential fluorescence applications
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6 F C₁₀H₉FN₂O₂ 208.19 Enhanced metabolic stability due to fluorine’s electronegativity
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7, 8 Cl, I C₁₀H₇ClIN₂O₂ 356.49 Suzuki cross-coupling reactions; iodine enables further functionalization
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate 3 Cl C₁₀H₉ClN₂O₂ 224.65 Intermediate for sulfanylimidazo derivatives; lower reactivity than bromo analogue
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 3 (pyrimidine) Br C₉H₈BrN₃O₂ 270.08 Pyrimidine core alters electronic properties; used in high-throughput crystallography

Physical Properties

  • Melting Points : Bromine’s presence increases melting points compared to fluorine or chlorine analogues. For example, the 7-chloro-8-iodo derivative melts at 208°C , while the 3-chloro analogue is liquid at room temperature .
  • NMR Signatures : The 3-bromo substituent in the target compound produces distinct downfield shifts in ¹H-NMR (e.g., δ 8.71 ppm for H-3 in DMSO-d₆) compared to 6-substituted derivatives .

Biological Activity

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, interactions with biomolecules, and potential therapeutic uses.

Overview of the Compound

This compound is characterized by its fused imidazo[1,2-A]pyridine ring system. The presence of the bromine atom at the 3-position enhances its reactivity and biological properties, making it a valuable scaffold for drug development.

Target Interactions

The compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been shown to modulate oxidative stress responses and metabolic pathways by binding to active sites on enzymes or altering their conformations. This interaction can lead to significant changes in cellular processes such as gene expression and metabolism .

Cellular Effects

This compound affects cell signaling pathways and gene expression. Studies indicate that it influences genes involved in cell cycle regulation and apoptosis. For instance, it can alter the activity of key metabolic enzymes, impacting energy production and utilization within cells .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of imidazo[1,2-A]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives have shown promising results, indicating effective inhibition of bacterial growth .

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity across various cancer cell lines. For example, compounds derived from this scaffold have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The mechanism appears to involve modulation of cell cycle phases without inducing apoptosis, suggesting alternative pathways for inducing cell death in cancer cells .

Study on Antitubercular Activity

A study conducted by Abrahams et al. identified several imidazo[1,2-A]pyridine derivatives as potent inhibitors against Mycobacterium tuberculosis. These compounds were evaluated using high-throughput screening methods, revealing MIC values ranging from 0.03 to 5.0 μM against the H37Rv strain .

Evaluation of Antitumor Effects

In a separate investigation focusing on TNBC models, compounds based on this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated a substantial decrease in viable cell numbers at specific concentrations (GI50), with alterations in cell cycle distribution observed through flow cytometry analyses .

Comparative Analysis with Related Compounds

Compound Biological Activity MIC (μM) Notes
This compoundAntimicrobial & Anticancer0.03 - 5.0Effective against MDR-TB
Ethyl imidazo[1,2-A]pyridine-3-carboxylateModerate AnticancerN/ASimilar structure but less potent
3-bromoimidazo[1,2-A]pyridine-2-carboxamideAntimicrobialN/AShows promise against various pathogens

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate?

Answer:
The compound is typically synthesized via a two-step process:

Condensation Reaction : Reacting 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol yields ethyl imidazo[1,2-a]pyridine-2-carboxylate. This step exploits the nucleophilic reactivity of the amino group in 2-aminopyridine .

Bromination : Subsequent bromination at the 3-position of the imidazo[1,2-a]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like di-brominated species .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.

Advanced: How do reaction conditions influence bromine-lithium exchange in derivatives of this compound?

Answer:
Bromine-lithium exchange reactions require aprotic solvents (e.g., THF, ether) and strong bases (e.g., LDA or lithium ethylamide). For example, reacting 3-bromoimidazo[1,2-a]pyridine with lithium ethylamide in ethylamine/ether can lead to:

  • Reductive Dehalogenation : Dominant pathway (35% yield), forming the parent imidazo[1,2-a]pyridine via Br⁺ abstraction .
  • Side Products : Minor products like 6-bromo-7-ethylamino derivatives (2.5%) arise from competing nucleophilic substitution, highlighting the need for mechanistic studies (e.g., isotopic labeling, DFT calculations) to elucidate pathways .
    Methodological Tip : Use low temperatures (−78°C) and inert atmospheres to suppress side reactions.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Confirms regioselective bromination. The 3-bromo substituent deshields adjacent protons, causing distinct splitting patterns (e.g., singlet for the ester methyl group) .
  • X-ray Crystallography : Resolves crystal packing and bond angles. SHELX software is widely used for structure refinement, particularly for verifying bromine positioning .
  • HRMS/ESI-MS : Validates molecular weight and isotopic patterns (e.g., M/M+2 peaks for bromine) .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

  • DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, studies on the 6-bromo analog reveal electron-withdrawing effects at the 3-position, influencing reactivity in cross-coupling reactions .
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations assess solvation energies, explaining solubility trends in polar vs. nonpolar solvents .
    Application : Predict sites for electrophilic/nucleophilic attacks to guide functionalization strategies.

Advanced: What strategies mitigate contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or methyl groups) to isolate bioactivity contributors. For instance, antiproliferative effects in lung cancer cells depend on the bromine position and ester group stability .
  • Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., ester hydrolysis) to distinguish intrinsic activity from pharmacokinetic artifacts .
    Case Study : Hydrazide derivatives of this compound show varied IC₅₀ values due to differing cellular uptake rates .

Basic: How is this compound utilized in heterocyclic chemistry?

Answer:
The compound serves as a versatile intermediate for:

  • Suzuki-Miyaura Coupling : Bromine at the 3-position undergoes palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl derivatives .
  • Cyclization Reactions : Reacting with NaN₃ or alkynes under Cu(I) catalysis forms triazoles or fused heterocycles (e.g., imidazo[1,2-a]pyrido[2,3-d]pyrimidines) .
    Optimization Note : Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance yields.

Advanced: What role does SHELX software play in crystallographic studies of brominated imidazo[1,2-a]pyridines?

Answer:
SHELX refines X-ray data to resolve:

  • Disorder Modeling : Bromine atoms may exhibit positional disorder in crystal lattices; SHELXL’s PART指令 partitions occupancy .
  • Twinned Data : For crystals with merohedral twinning, SHELXL’s TWIN command refines twin laws and improves R-factors .
    Case Example : Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate’s structure was validated via SHELX-refined anisotropic displacement parameters .

Advanced: How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Steric Effects : The 2-carboxylate group hinders nucleophilic attack at the adjacent 1-position, directing reactivity to the 3-bromo site .
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for SNAr reactions but deactivates it toward electrophilic substitutions.
    Experimental Validation : Competitive reactions with morpholine (bulky nucleophile) vs. ammonia (small nucleophile) quantify steric contributions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Waste Disposal : Segregate halogenated waste and neutralize with 10% sodium thiosulfate before disposal .

Advanced: How can high-throughput screening (HTS) optimize reaction conditions for this compound derivatization?

Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) in 96-well plates.
  • Automated Analytics : UPLC-MS tracks reaction completion and identifies by-products.
  • Case Study : A HTS study on Sonogashira couplings identified DMF/i-Pr₂NEt at 80°C as optimal for alkyne incorporation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate

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